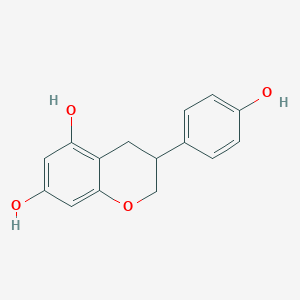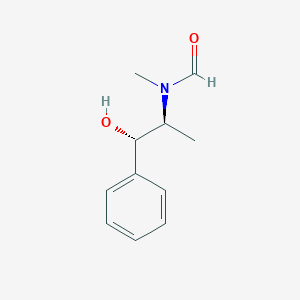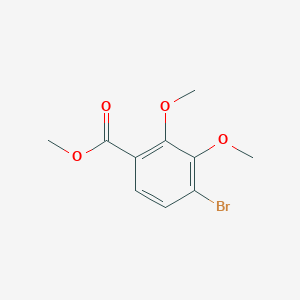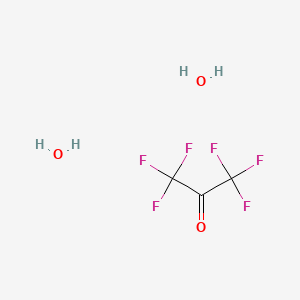
2-Propanone, hexafluoro-, dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanone, hexafluoro-, dihydrate, also known as hexafluoroacetone dihydrate, is a chemical compound with the molecular formula C3F6O·2H2O. It is a colorless liquid that is highly reactive and used in various industrial and research applications. The compound is known for its high fluorine content, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexafluoroacetone dihydrate can be synthesized through several methods. One common method involves the treatment of hexachloroacetone with hydrogen fluoride (HF). The reaction proceeds as follows:
(CCl3)2CO+6HF→(CF3)2CO+6HCl
This reaction requires careful handling due to the corrosive nature of hydrogen fluoride .
Industrial Production Methods
In industrial settings, hexafluoroacetone dihydrate is produced by the rearrangement of hexafluoropropylene oxide. This process is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Hexafluoroacetone dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluoroacetic acid.
Reduction: Reduction reactions can convert hexafluoroacetone to hexafluoroisopropanol.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of highly electronegative fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines are commonly employed.
Major Products Formed
Oxidation: Perfluoroacetic acid.
Reduction: Hexafluoroisopropanol.
Substitution: Various substituted fluorinated compounds depending on the nucleophile used.
Scientific Research Applications
Hexafluoroacetone dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty polymers and as a solvent in various industrial processes
Mechanism of Action
The mechanism by which hexafluoroacetone dihydrate exerts its effects involves its high reactivity due to the presence of multiple fluorine atoms. These fluorine atoms create a highly electronegative environment, making the compound a strong electrophile. This allows it to readily participate in various chemical reactions, including nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
Similar Compounds
Hexafluoroisopropanol: Another fluorinated compound with similar reactivity but different physical properties.
Perfluoroacetone: Similar in structure but lacks the dihydrate component.
Uniqueness
Hexafluoroacetone dihydrate is unique due to its high fluorine content and the presence of water molecules, which influence its reactivity and solubility. This makes it particularly useful in applications requiring highly reactive fluorinated compounds .
Properties
CAS No. |
32836-39-8 |
|---|---|
Molecular Formula |
C3H4F6O3 |
Molecular Weight |
202.05 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-one;dihydrate |
InChI |
InChI=1S/C3F6O.2H2O/c4-2(5,6)1(10)3(7,8)9;;/h;2*1H2 |
InChI Key |
UNYKSGGIBPCJHB-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(F)(F)F)C(F)(F)F.O.O |
Related CAS |
684-16-2 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


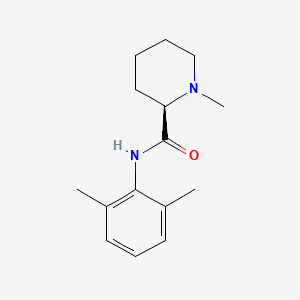
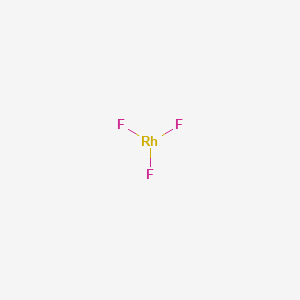
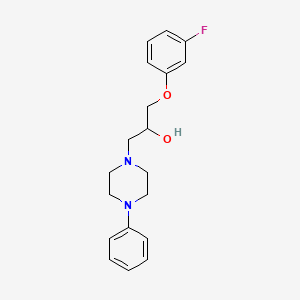
![sodium;2-[[2-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetyl]amino]ethanesulfonate](/img/structure/B13421182.png)

![[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate](/img/structure/B13421205.png)

![1-Fluoro-4-[(Z)-2-methoxyethenyl]benzene](/img/structure/B13421219.png)
![1-(1-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone](/img/structure/B13421221.png)
![(2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl] Ester](/img/structure/B13421227.png)
